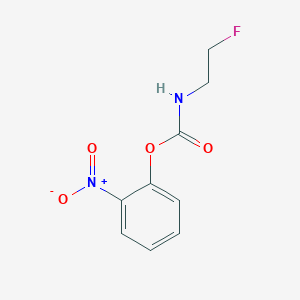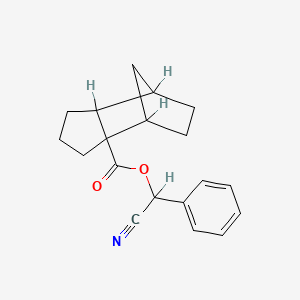
2-Methyl-1,4-diundecylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridine ring substituted at the 2-position with a methyl group and at the 1- and 4-positions with undecyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diundecylpyridin-1-ium chloride typically involves the quaternization of 2-methylpyridine with undecyl halides. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Step 1: 2-Methylpyridine is reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to form 2-Methyl-1-undecylpyridine.
Step 2: The intermediate 2-Methyl-1-undecylpyridine is further reacted with another equivalent of 1-bromoundecane to yield 2-Methyl-1,4-diundecylpyridin-1-ium bromide.
Step 3: The bromide salt is then converted to the chloride salt by ion exchange using a chloride source such as sodium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified by recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
2-Methyl-1,4-diundecylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides, which have different chemical and physical properties.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include 2-Methyl-1,4-diundecylpyridin-1-ium hydroxide, cyanide, or thiolate.
Oxidation: Products include 2-Methyl-1,4-diundecylpyridin-1-ium N-oxide.
Reduction: Products include 2-Methyl-1,4-diundecylpiperidine.
科学的研究の応用
2-Methyl-1,4-diundecylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
作用機序
The mechanism of action of 2-Methyl-1,4-diundecylpyridin-1-ium chloride involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and surfactant applications.
類似化合物との比較
Similar Compounds
1-Dodecylpyridinium chloride: Similar structure but with a single dodecyl group.
Cetylpyridinium chloride: Contains a cetyl group instead of undecyl groups.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
2-Methyl-1,4-diundecylpyridin-1-ium chloride is unique due to its dual undecyl substitution, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to compounds with single or shorter alkyl chains.
特性
CAS番号 |
90162-23-5 |
|---|---|
分子式 |
C28H52ClN |
分子量 |
438.2 g/mol |
IUPAC名 |
2-methyl-1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-18-20-22-28-23-25-29(27(3)26-28)24-21-19-17-15-13-11-9-7-5-2;/h23,25-26H,4-22,24H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GGEOKTYHSHGEIF-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC1=CC(=[N+](C=C1)CCCCCCCCCCC)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


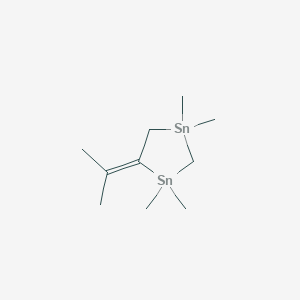
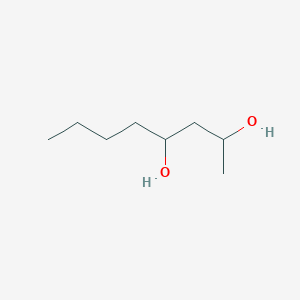
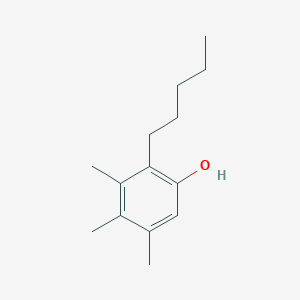
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

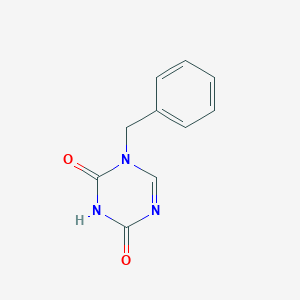
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
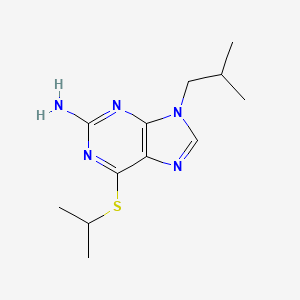
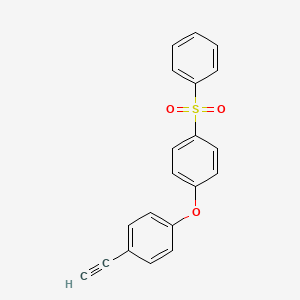
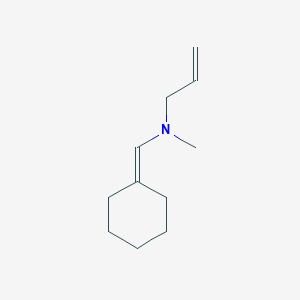
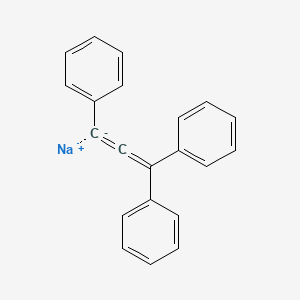
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
